Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride
CAS No.: 162504-84-9
Cat. No.: VC4085183
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162504-84-9 |
|---|---|
| Molecular Formula | C11H22ClNO3 |
| Molecular Weight | 251.75 |
| IUPAC Name | tert-butyl 2-piperidin-4-yloxyacetate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H |
| Standard InChI Key | QWGZHXFMDWKVJW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COC1CCNCC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)COC1CCNCC1.Cl |
Introduction
Structural Characteristics and Molecular Identity
Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride (CAS: 144412-03-3) belongs to the class of piperidine derivatives. Its molecular formula is , with a molecular weight of 251.75 g/mol . The compound’s structure comprises a piperidine ring substituted at the 4-position with an oxyacetate group, which is further esterified with a tert-butyl moiety. The hydrochloride salt form improves crystallinity and handling stability.
Key Structural Features:
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Piperidine Ring: A six-membered amine ring that confers conformational flexibility and hydrogen-bonding potential.
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Oxyacetate Linker: A two-carbon chain connecting the piperidine oxygen to the ester group, enabling spatial positioning of functional groups.
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tert-Butyl Ester: A bulky substituent that enhances lipophilicity and protects the carboxylate group during synthetic reactions .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.75 g/mol | |
| SMILES | CC(C)(C)OC(=O)COC1CCNCC1.Cl | |
| InChI Key | PCOKVBQRZCEGTJ-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 151.1 ([M+H]⁺) |
Synthesis and Optimization Strategies
The synthesis of tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride typically involves multi-step reactions, as evidenced by analogous piperidine derivatives in the literature.
Synthetic Route from Piperidin-4-ylmethanol
A common approach begins with piperidin-4-ylmethanol, which undergoes acylation and sulfonation to introduce the tosyloxy intermediate. Subsequent substitution with a carboxylate-bearing nucleophile yields the target compound . For example:
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Acylation: Piperidin-4-ylmethanol reacts with tert-butyl chloroacetate in the presence of a base (e.g., pyridine) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .
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Sulfonation: Tosylation of the hydroxyl group using p-toluenesulfonyl chloride generates a leaving group, facilitating nucleophilic substitution .
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Substitution: Reaction with methyl 4-hydroxy-3-methoxybenzoate under basic conditions (e.g., potassium carbonate) introduces the oxyacetate moiety .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | tert-Butyl chloroacetate, pyridine | 85% | |
| Sulfonation | p-Toluenesulfonyl chloride, 5°C | 45.1% | |
| Substitution | Methyl 4-hydroxy-3-methoxybenzoate, DMF, 153°C | 48.5% |
Alternative Pathways
Recent methods utilize Mitsunobu reactions or palladium-catalyzed couplings to attach the oxyacetate group. For instance, coupling piperidin-4-ol with tert-butyl bromoacetate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) achieves yields exceeding 60% .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. The tert-butyl ester enhances stability under acidic conditions, making it suitable for prolonged storage .
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 1.48 ppm (tert-butyl, 9H), 3.45–3.68 ppm (piperidine CH₂), and 4.57–4.64 ppm (oxyacetate CH₂) .
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LC-MS: A prominent [M+H]⁺ peak at m/z 216.3, consistent with the molecular formula .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s piperidine scaffold is prevalent in bioactive molecules. For example, analogs have been used in:
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GPR119 Agonists: Piperidine derivatives act as glucose-dependent insulinotropic agents for diabetes therapy .
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Antimalarials: Piperidin-4-yloxy groups enhance binding to Plasmodium enzymes .
Case Study: Kinase Inhibitors
In a 2023 study, tert-butyl 2-(piperidin-4-yloxy)acetate was coupled with quinazoline derivatives to produce kinase inhibitors targeting cancer pathways. The tert-butyl group improved cellular permeability, yielding IC₅₀ values below 100 nM .
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